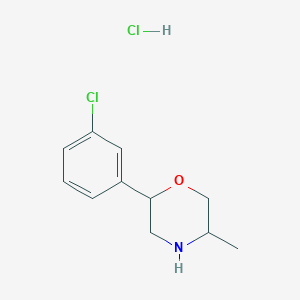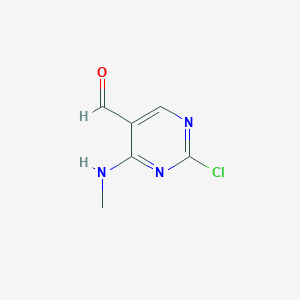
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde
説明
2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde, also known as 2-CMA, is an organic compound that has been used in various scientific research applications. It is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in various reactions, and as a building block for drug development.
科学的研究の応用
Crystal Structure Analysis
Jorge Trilleras et al. (2009) investigated the isostructural nature of compounds closely related to 2-Chloro-4-(methylamino)-5-pyrimidinecarboxaldehyde. They observed that these compounds form hydrogen-bonded sheets, highlighting the polarization of their electronic structures and providing insights into their potential applications in material science and crystal engineering (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Pharmacological Applications
M. Palanki et al. (2000) explored the structure-activity relationship of derivatives, aiming to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. Their research contributes to the development of compounds with potential therapeutic applications, especially in diseases where these transcription factors play a crucial role (Palanki et al., 2000).
Synthetic Methodologies
Xiaohu Deng and N. Mani (2006) described an efficient synthetic route to medicinally important compounds starting from 2,4-dichloropyrimidine. This methodology emphasizes the versatility of pyrimidine derivatives in pharmaceutical synthesis, demonstrating the potential for creating a wide range of biologically active molecules (Deng & Mani, 2006).
Molecular Structure Analysis
H. Plas and B. Zuurdeeg (2010) discussed the conversion of 2-substituted 4-chloropyrimidines into s-triazine derivatives or 4-aminopyrimidines, depending on the substituent. Their work contributes to the understanding of reaction pathways and the influence of substituents on the molecular structure of pyrimidine derivatives (Plas & Zuurdeeg, 2010).
特性
IUPAC Name |
2-chloro-4-(methylamino)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-8-5-4(3-11)2-9-6(7)10-5/h2-3H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYGRFRPWJCWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

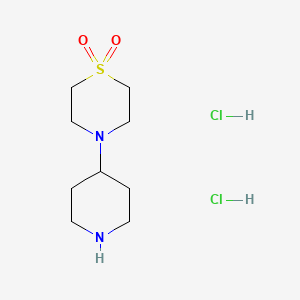


![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
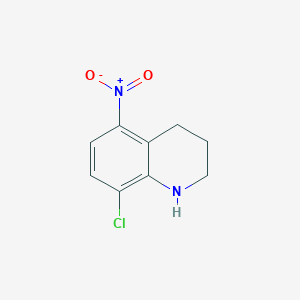
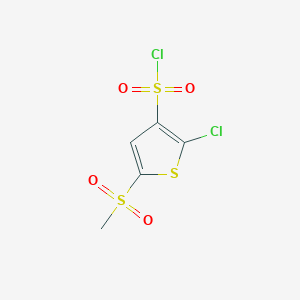


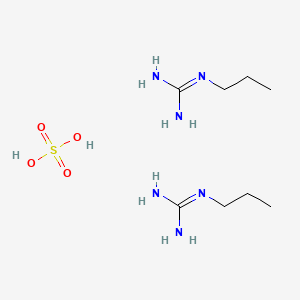
![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)

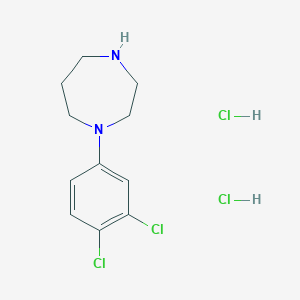
![2-{3-[(Ethylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1457370.png)
